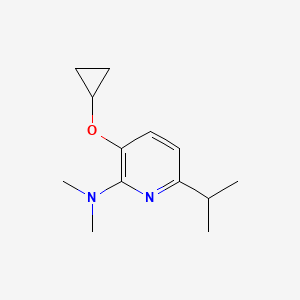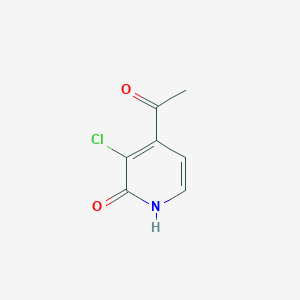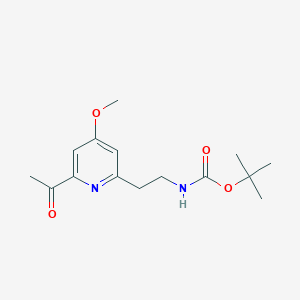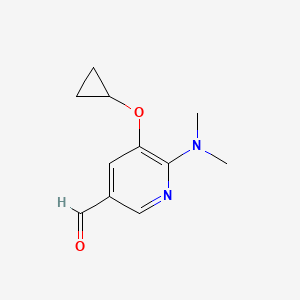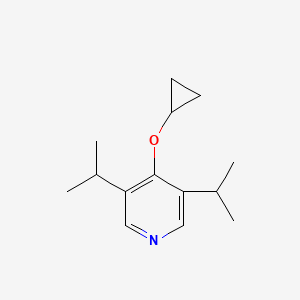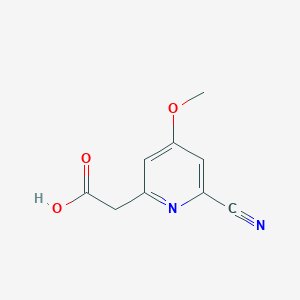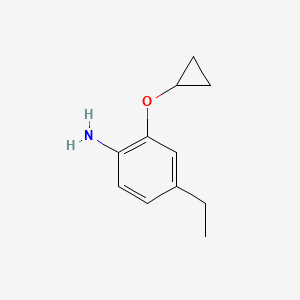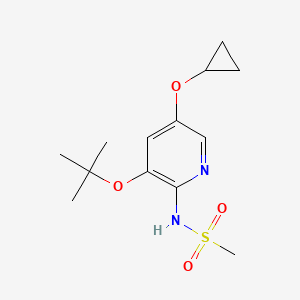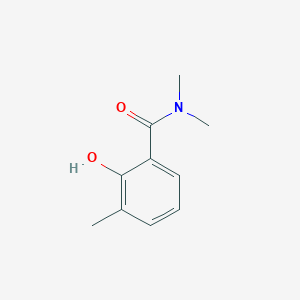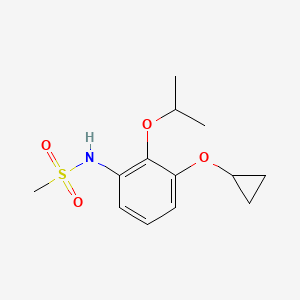
N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C13H19NO4S It is characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with cyclopropoxy and isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-2-isopropoxyphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
3-Cyclopropoxy-2-isopropoxyphenylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparación Con Compuestos Similares
Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the cyclopropoxy and isopropoxy substituents.
N-(3-Cyclopropoxy-2-isopropylphenyl)methanesulfonamide: A closely related compound with a slight variation in the substituents on the phenyl ring.
Uniqueness: N-(3-Cyclopropoxy-2-isopropoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both cyclopropoxy and isopropoxy groups can enhance its binding affinity and selectivity in biochemical assays.
Propiedades
Fórmula molecular |
C13H19NO4S |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
N-(3-cyclopropyloxy-2-propan-2-yloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)17-13-11(14-19(3,15)16)5-4-6-12(13)18-10-7-8-10/h4-6,9-10,14H,7-8H2,1-3H3 |
Clave InChI |
FTGJBLMLHQIINT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC=C1OC2CC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


